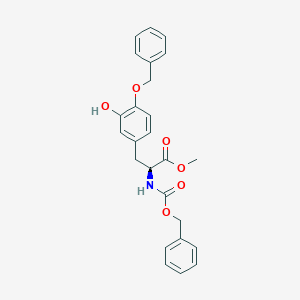
(S)-2-Benzyloxycarbonylamino-3-(4-benzyloxy-3-hydroxy-phenyl)-propionic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Benzyloxycarbonylamino-3-(4-benzyloxy-3-hydroxy-phenyl)-propionic acid methyl ester, also known as this compound, is a useful research compound. Its molecular formula is C25H25NO6 and its molecular weight is 435.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(S)-2-Benzyloxycarbonylamino-3-(4-benzyloxy-3-hydroxy-phenyl)-propionic acid methyl ester, commonly referred to as Z-L-Dopa methyl ester, is a synthetic derivative of L-DOPA. This compound has garnered interest in various fields of medicinal chemistry due to its potential biological activities, particularly in relation to neuroprotection and anti-cancer properties. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is C25H25NO6, and it features a complex structure that includes a benzyloxycarbonyl group and a propionic acid backbone with a substituted phenolic group. The synthesis involves multiple steps including:
- Protection of the amine group with a benzyloxycarbonyl (Z) group.
- Esterification with methanol.
- Protection of the phenolic hydroxyl group with another benzyloxy group.
This multi-step process requires precise control over reaction conditions to achieve high yields and purity .
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
Neuroprotective Effects
The compound has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its structural similarity to L-DOPA suggests potential benefits in dopamine-related disorders such as Parkinson's disease. Studies have shown that derivatives of L-DOPA can enhance neuronal survival and function by modulating neurotransmitter levels and reducing oxidative stress .
Anticancer Activity
Similar compounds have demonstrated anticancer effects through various mechanisms, including the induction of apoptosis in cancer cells and inhibition of tumor growth. For example, analogs of Z-L-Dopa methyl ester have shown cytotoxicity against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism appears to involve interaction with metal ions such as Cu²⁺, enhancing their cytotoxic effects .
Comparative Biological Activity
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Hydroxyflavone | Hydroxylated flavonoid | Antioxidant, anti-inflammatory |
| Quercetin | Flavonoid with multiple hydroxyls | Antioxidant, anticancer |
| Kaempferol | Similar flavonoid structure | Antioxidant, cardioprotective |
The unique combination of amino acid and phenolic structures in Z-L-Dopa methyl ester may contribute to distinct mechanisms of action compared to these other compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of Z-L-Dopa methyl ester:
- Neuroprotective Study : In a study investigating neuroprotective agents, Z-L-Dopa methyl ester was found to significantly reduce neuronal cell death induced by oxidative stress in vitro. The compound enhanced the expression of neuroprotective factors such as BDNF (Brain-Derived Neurotrophic Factor) .
- Anticancer Study : A comparative analysis demonstrated that Z-L-Dopa methyl ester exhibited an IC50 value of approximately 15 μM against MCF-7 cells after 72 hours of exposure, indicating significant cytotoxicity. This study highlighted the potential for developing this compound into a therapeutic agent for breast cancer treatment .
属性
IUPAC Name |
methyl (2S)-3-(3-hydroxy-4-phenylmethoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO6/c1-30-24(28)21(26-25(29)32-17-19-10-6-3-7-11-19)14-20-12-13-23(22(27)15-20)31-16-18-8-4-2-5-9-18/h2-13,15,21,27H,14,16-17H2,1H3,(H,26,29)/t21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUVERDUHRJKJQ-NRFANRHFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)OCC2=CC=CC=C2)O)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC(=C(C=C1)OCC2=CC=CC=C2)O)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462140 |
Source


|
| Record name | (S)-2-Benzyloxycarbonylamino-3-(4-benzyloxy-3-hydroxy-phenyl)-propionic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105229-41-2 |
Source


|
| Record name | (S)-2-Benzyloxycarbonylamino-3-(4-benzyloxy-3-hydroxy-phenyl)-propionic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














